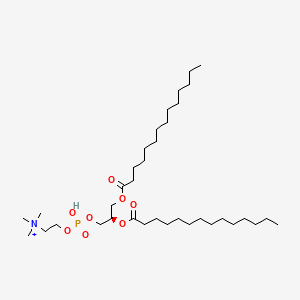

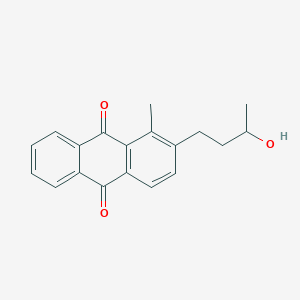

![molecular formula C21H17BrN2O2 B1235265 N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-bromobenzohydrazide CAS No. 304480-75-9](/img/structure/B1235265.png)

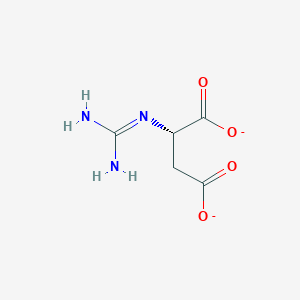

N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-bromobenzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-bromo-N-[(3-phenylmethoxyphenyl)methylideneamino]benzamide is an organohalogen compound and a carbonyl compound.

Applications De Recherche Scientifique

Structural and Interaction Analysis

The compound N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-bromobenzohydrazide, similar in structure to N′-[(E)-4-Bromobenzylidene]pyrazine-2-carbohydrazide, exhibits specific molecular interactions. In a related compound, the N′-methylidenepyrazine-2-carbohydrazide and 4-bromobenzene groups form a dihedral angle, with intramolecular interactions generating an S(5) motif. Additionally, C—H⋯O interactions connect molecules into chains, while π–π interactions between pyrazine and benzene rings contribute to molecular arrangement (Hameed et al., 2013).

Nonlinear Optical Properties

Compounds structurally similar to N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-bromobenzohydrazide, such as N’-[(E)-(4-bromophenyl)(phenyl)methylidene]–4-methylbenzenesulfonohydrazide, exhibit significant potential in nonlinear electro-optic fields. They display interesting structural characteristics and nonlinear optical properties, including large first-order molecular hyperpolarizability, suggesting a charge transfer atmosphere that facilitates micro-level nonlinearity (Ahamed et al., 2018).

Corrosion Inhibition

Related sulfonohydrazide derivatives have been studied as corrosion inhibitors for materials like carbon steel in acidic media. These derivatives show good inhibition efficiency, influenced by factors like concentration and temperature. Their effectiveness is attributed to adsorption on surfaces, mostly via physisorption mode, and their molecular properties (Ichchou et al., 2019).

Antimicrobial and Antibacterial Properties

Derivatives of 4-bromobenzohydrazide, which are structurally similar to N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-bromobenzohydrazide, have been synthesized and evaluated for antibacterial activity. These compounds exhibit interactions like N–H···O and N–H···N hydrogen bonds forming two-dimensional networks, which may contribute to their biological activity (Chantrapromma et al., 2015).

Antioxidant Behavior and Molecular Docking

The antioxidant behavior of compounds similar to N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-bromobenzohydrazide has been theoretically studied. These studies include calculations of descriptors like bond dissociation enthalpy and proton affinity. The hydrogen atom transfer (HAT) mechanism is favored in the gas phase, while the sequential proton loss electron transfer (SPLET) mechanism is preferred in solvents. Additionally, molecular docking studies reveal significant interactions with protein targets (Ardjani & Mekelleche, 2017).

Propriétés

Numéro CAS |

304480-75-9 |

|---|---|

Nom du produit |

N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-bromobenzohydrazide |

Formule moléculaire |

C21H17BrN2O2 |

Poids moléculaire |

409.3 g/mol |

Nom IUPAC |

4-bromo-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide |

InChI |

InChI=1S/C21H17BrN2O2/c22-19-11-9-18(10-12-19)21(25)24-23-14-17-7-4-8-20(13-17)26-15-16-5-2-1-3-6-16/h1-14H,15H2,(H,24,25)/b23-14+ |

Clé InChI |

RVULRFTVEHUYDI-OEAKJJBVSA-N |

SMILES isomérique |

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)C3=CC=C(C=C3)Br |

SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)C3=CC=C(C=C3)Br |

SMILES canonique |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)C3=CC=C(C=C3)Br |

Pictogrammes |

Environmental Hazard |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

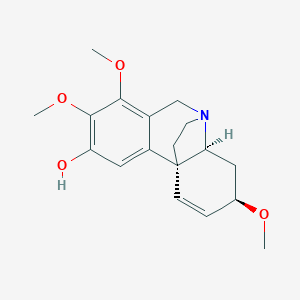

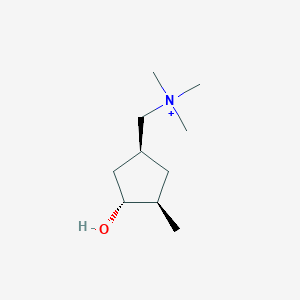

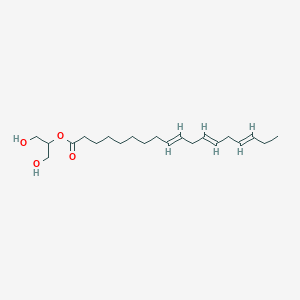

![[(E)-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylideneamino]thiourea](/img/structure/B1235191.png)

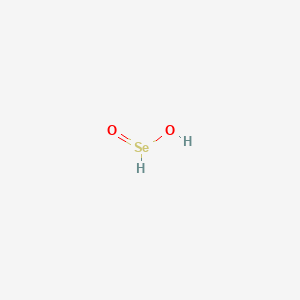

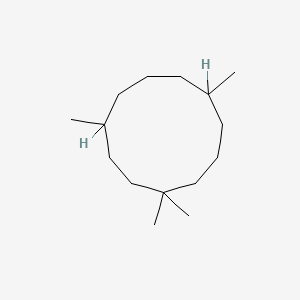

![(2E)-2-[(2Z,4E)-3,5-bis(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)penta-2,4-dienylidene]-3-heptyl-4-methyl-1,3-thiazole](/img/structure/B1235196.png)

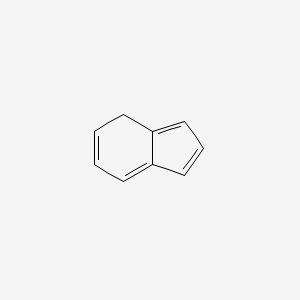

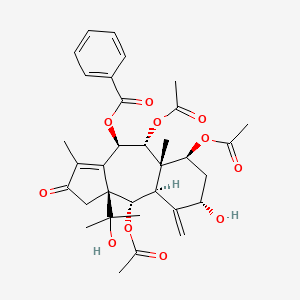

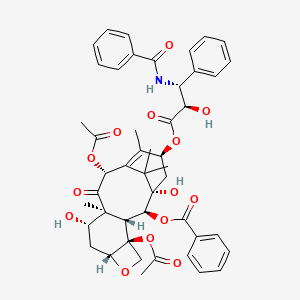

![(2R,3S,5R,6R,7R,12R)-2-hydroxy-7-methyl-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B1235201.png)